1-Undecanol, propionate

Description

The exact mass of the compound 1-Undecanol, propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Undecanol, propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Undecanol, propionate including the price, delivery time, and more detailed information at info@benchchem.com.

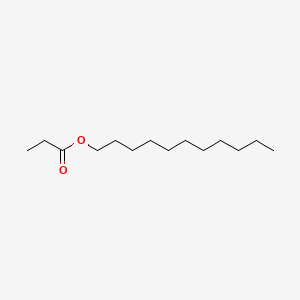

Structure

3D Structure

Properties

IUPAC Name |

undecyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMLCJPYHLLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969826 | |

| Record name | Undecyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-33-3 | |

| Record name | 1-Undecanol, propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Structural Context Within Fatty Acid Esters

1-Undecanol (B7770649), propionate (B1217596), also known as undecyl propionate, is an organic compound classified as a fatty acid ester. Fatty acids are carboxylic acids with a long aliphatic chain, and their esters are formed by the reaction of a fatty acid with an alcohol. libretexts.orgymdb.ca In the case of 1-Undecanol, propionate, the ester is derived from 1-undecanol (an 11-carbon fatty alcohol) and propionic acid (a three-carbon carboxylic acid). atamanchemicals.comwikipedia.org

The structure of 1-Undecanol, propionate consists of an undecyl group (a straight chain of eleven carbon atoms) attached to the oxygen atom of the propionate group. This arrangement places it within the larger family of fatty acyls. foodb.ca The chemical properties of 1-Undecanol, propionate are influenced by both the long hydrocarbon chain of the undecanol (B1663989) and the polar ester group.

A related compound, 10-undecen-1-ol, 1-propanoate, shares a similar structure but includes a double bond at the tenth carbon position of the undecyl chain. nih.gov

Table 1: Chemical and Physical Properties of Related Compounds

| Property | 1-Undecanol | 10-Undecen-1-ol, 1-propanoate |

|---|---|---|

| Molecular Formula | C11H24O chemicalbook.comchemeo.comwikipedia.org | C14H26O2 nih.gov |

| Molecular Weight | 172.31 g/mol chemicalbook.comchemeo.comwikipedia.org | 226.35 g/mol nih.gov |

| CAS Number | 112-42-5 chemicalbook.comchemeo.comsigmaaldrich.com | 72928-24-6 nih.gov |

| Appearance | Colorless liquid atamanchemicals.comwikipedia.org | - |

| Boiling Point | 243 °C atamanchemicals.comwikipedia.org | - |

| Melting Point | 19 °C atamanchemicals.comwikipedia.org | - |

| Solubility in Water | Insoluble atamanchemicals.comwikipedia.org | - |

Historical Context of Fatty Acid Propionate Esters in Chemical Science

The study of fatty acids dates back to 1813 with the work of Michel Eugène Chevreul, who first isolated and described these "acid fats". wikipedia.orgnih.gov The process of saponification, the hydrolysis of fats into fatty acids and glycerol, was a key development in early lipid chemistry. nih.govgerli.com The subsequent development of techniques like fractional distillation in the late 19th and early 20th centuries allowed for the separation and analysis of fatty acids and their esters. gerli.com

Esterification, the process of forming esters from an alcohol and a carboxylic acid, has long been a fundamental reaction in organic chemistry. google.com Fatty acid esters, including propionates, gained industrial significance over time. For instance, the transesterification of vegetable oils to produce fatty acid methyl esters became a cornerstone of the biodiesel industry. ifpenergiesnouvelles.fr In the cosmetics and fragrance industries, various fatty acid esters have been developed for their emollient, emulsifying, and aromatic properties. google.com While the broader history of fatty acid esters is well-documented, the specific historical trajectory of 1-Undecanol (B7770649), propionate (B1217596) within this context is less distinct, likely being one of many esters synthesized and characterized as part of the broader exploration of this chemical class.

Current Research Landscape and Significance of 1 Undecanol, Propionate

Current research on 1-Undecanol (B7770649), propionate (B1217596) and related fatty acid propionate esters appears to be focused on their roles as volatile organic compounds (VOCs) and their potential applications in various fields. VOCs are chemical compounds that easily evaporate into the air and are involved in chemical signaling between organisms. mdpi.comusp.brfrontiersin.orgresearchgate.net

One area of investigation is their use as insect attractants. For example, 2-phenethyl propionate is a known component of lures for the Japanese beetle. cornell.edu While direct research on 1-Undecanol, propionate as an insect attractant is not prominent in the search results, its structural similarity to other active compounds suggests potential in this area.

Furthermore, fatty acid esters are widely used as flavoring and fragrance agents. nih.govperflavory.com The sensory properties of these esters are determined by the specific alcohol and carboxylic acid components. 1-Undecanol itself has a floral, citrus-like odor and is used in the fragrance industry. atamanchemicals.comwikipedia.org It is plausible that the propionate ester of 1-undecanol could also possess unique aromatic qualities, making it a candidate for research and development in the flavor and fragrance sector.

Interdisciplinary Research Avenues for 1 Undecanol, Propionate

Catalytic Esterification Routes

Catalytic esterification stands as a fundamental process for the production of 1-Undecanol, propionate. This involves the reaction of 1-undecanol with propionic acid in the presence of a catalyst to accelerate the formation of the ester and water. The choice of catalyst is crucial and can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and research findings.

Homogeneous Acid Catalysis in Esterification of 1-Undecanol and Propionic Acid

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are traditionally used for esterification due to their high catalytic activity. psu.eduworktribe.comceon.rssavemyexams.com These catalysts are in the same phase as the reactants, typically a liquid phase, which allows for excellent contact and high reaction rates. savemyexams.com

Research on the esterification of propanoic acid with various alcohols has demonstrated the effectiveness of homogeneous catalysts like sulfuric acid. ceon.rsresearchgate.net Studies have shown that increasing the molar ratio of alcohol to acid and the catalyst concentration can significantly increase the reaction rate and yield of the resulting ester. ceon.rsresearchgate.net For instance, in the esterification of propanoic acid with 1-propanol, a maximum yield of 96.9% was achieved at 65°C with a specific molar ratio of reactants and catalyst. ceon.rsresearchgate.net The reactivity of the alcohol also plays a role, with primary alcohols generally showing higher reactivity than secondary alcohols. ceon.rsresearchgate.net

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to corrosion, and environmental concerns due to the generation of acidic waste. wgtn.ac.nzrsc.org

Heterogeneous Solid Acid Catalysis for Esterification Enhancement

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous solid acid catalysts. wgtn.ac.nzrsc.orgmdpi.com These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which simplifies their separation and allows for their reuse, making the process more environmentally benign and cost-effective. rsc.orgmdpi.com

Polymeric ion-exchange resins, such as Amberlyst-15, are widely studied solid acid catalysts for esterification reactions. ije.irscispace.comresearchgate.netripublication.comwikipedia.org These are porous polymer beads with acidic functional groups, like sulfonic acid groups, that provide the catalytic sites. wikipedia.org

The effectiveness of these resins depends on factors like their porous structure (macroporous or microporous), the degree of crosslinking (divinylbenzene content), and the reaction conditions. scispace.com For example, in the esterification of propionic acid with n-amyl alcohol, Amberlyst-15, a macroporous resin, was found to be a highly effective catalyst. scispace.comripublication.com The reaction rate has been observed to increase with higher catalyst concentration and temperature. scispace.comripublication.com Kinetic studies often model these reactions as pseudo-homogeneous, where the reaction is assumed to occur within the swollen polymer matrix. ije.ir

Table 1: Comparison of Ion-Exchange Resins in the Esterification of Propionic Acid with n-Amyl Alcohol scispace.comripublication.com

| Catalyst | Type | Commercial Form | Dried Form Activity |

| Amberlyst-15 | Macroporous | Most effective | Less effective |

| Dowex 50 W | Microporous | - | - |

| Amberlite IR-120 | Microporous | - | - |

This table is based on findings from studies on similar esterification reactions and provides a general comparison.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them attractive catalysts for various organic reactions, including esterification. wgtn.ac.nzmdpi.comresearchgate.net Their shape-selective properties can influence the product distribution. mdpi.com The acidity and pore structure of zeolites, such as H-ZSM-5 and H-MOR, are crucial for their catalytic performance in esterification. mdpi.com

Table 2: Research on Zeolite-Catalyzed Esterification mdpi.com

| Zeolite Catalyst | Reactants | Key Finding |

| H-ZSM-5, H-MOR | Oleic acid in soybean oil | Oleic acid conversion to biodiesel was around 80% with sufficient acid sites. |

| β-zeolite | Triolein and methanol | Efficient conversion to biodiesel under microwave irradiation. |

This table summarizes findings from research on esterification reactions relevant to the synthesis of long-chain esters.

Carbon-based solid acid catalysts, prepared by sulfonating carbonaceous materials, have emerged as a promising class of catalysts for esterification. ajgreenchem.comacs.orgajgreenchem.commdpi.com These materials can be derived from various sources, including biomass, and possess high stability and a large number of sulfonic acid groups. acs.orgajgreenchem.com

Studies have shown that SO3H-carbon catalysts can effectively catalyze the esterification of long-chain fatty acids and alcohols with excellent yields (>95%) under solvent-free conditions. ajgreenchem.comajgreenchem.com The catalytic activity is influenced by the reaction temperature, time, and catalyst loading. ajgreenchem.com These catalysts are also reusable, maintaining their activity over several cycles. ajgreenchem.com

Table 3: Performance of a SO3H-Carbon Catalyst in Wax Ester Synthesis ajgreenchem.comajgreenchem.com

| Parameter | Condition | Result |

| Catalyst Amount | 20 wt. % | 97% yield |

| Temperature | 90 °C | Optimal for high conversion |

| Reusability | Up to 5 cycles | No significant loss of activity |

This table is based on data from the synthesis of long-chain wax esters, which is analogous to the synthesis of 1-Undecanol, propionate.

Enzymatic Synthesis of 1-Undecanol, Propionate

Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for ester production. nih.govmdpi.commdpi.com Lipases can catalyze esterification under mild reaction conditions, which reduces energy consumption and the formation of by-products. mdpi.com

Lipase-Mediated Esterification Mechanisms

The enzymatic synthesis of esters such as 1-undecanol, propionate is predominantly catalyzed by lipases. The catalytic mechanism is analogous to that of serine proteases and hinges on the enzyme's active site. ntnu.no A key feature of this site is a catalytic triad, typically composed of serine, histidine, and aspartate residues.

The reaction initiates when the hydroxyl group of the serine residue at the active site (E-OH) attacks the carbonyl carbon of the carboxylic acid (propionic acid). nih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses to release a water molecule and form a covalent acyl-enzyme complex. nih.gov In the subsequent step, the alcohol (1-undecanol) acts as a nucleophile, attacking the carbonyl carbon of this acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. Finally, this intermediate breaks down, releasing the ester product (1-undecanol, propionate) and regenerating the free enzyme, which is then ready to catalyze another reaction cycle. nih.gov

Optimization of Biocatalytic Systems for Ester Production

The efficiency of lipase-catalyzed ester production is highly dependent on the optimization of various reaction parameters. europa.eu Key variables that are typically investigated to maximize conversion yield and reaction rate include temperature, pH, enzyme concentration, the molar ratio of substrates (alcohol to acid), agitation speed, and water content. europa.eumdpi.comnih.gov

Immobilization of lipases is a common strategy to enhance their stability, activity, and facilitate recovery and reuse over multiple production cycles. europa.eumdpi.com For instance, studies on immobilized Rhizopus oryzae lipase (B570770) for flavor ester synthesis showed it retained over 95% of its relative activity for five to six cycles. nih.gov The optimization of reaction conditions for immobilized enzymes can lead to significant improvements in yield. For example, a five-fold increase in yield and a four-fold increase in selectivity were achieved through careful adjustment of parameters like water content, substrate concentration, and enzyme load. europa.eu

Statistical methods such as factorial design and response surface methodology (RSM) are powerful tools for optimizing these multi-variable systems. rsc.orgrsc.org These approaches allow for the systematic study of the effects of different factors and their interactions. For example, in the synthesis of cinnamyl propionate, a factorial design considering acid excess, temperature, vacuum, and time was used to significantly increase conversion. rsc.org Similarly, a central composite rotatable design (CCRD) has been effectively used to optimize parameters for producing other esters, achieving high conversion rates under the identified optimal conditions of temperature, substrate molar ratio, and biocatalyst concentration. mdpi.com

Table 1: Key Parameters for Optimization in Biocatalytic Ester Production

| Parameter | General Optimal Range/Observation | Rationale & Impact |

|---|---|---|

| Temperature | 30-70 °C | Affects reaction rate and enzyme stability. Optimal temperature balances catalytic activity with the risk of thermal denaturation. mdpi.comnih.gov |

| Substrate Molar Ratio | Often equimolar or slight excess of one substrate | In thermodynamically controlled reactions, an excess of one substrate can shift the equilibrium towards product formation. mdpi.comresearchgate.net |

| Enzyme Concentration | 5-20% (w/w) | Higher concentration generally increases the reaction rate, but can lead to mass transfer limitations or agglomeration. mdpi.comnih.gov |

| Water Content/Activity | Low (e.g., <0.2%) | Water is a product of esterification; its removal shifts the equilibrium. However, a minimal amount of water is essential for maintaining lipase's active conformation. nih.govresearchgate.net |

| Agitation Speed | 150-300 rpm | Reduces external mass transfer limitations by ensuring proper mixing of substrates and the biocatalyst. nih.govrsc.org |

Sustainable Production Strategies and Green Chemistry Integration

Modern synthesis strategies for esters increasingly focus on sustainability and the principles of Green Chemistry. This involves developing processes that are not only economically viable but also minimize environmental impact through the use of safer solvents, renewable resources, and energy-efficient technologies.

Development of Solvent-Free Esterification Processes

A significant advancement in green ester production is the development of solvent-free systems (SFS). mdpi.comresearchgate.net These processes use the reactants themselves as the reaction medium, eliminating the need for potentially harmful and costly organic solvents. nih.govmdpi.com This approach offers numerous advantages, including reduced environmental impact, simplified product purification, lower reactor volume, and decreased costs associated with solvent purchase and disposal. researchgate.netresearchgate.net

The adoption of biocatalysis with immobilized lipases in SFS is particularly attractive for creating greener ester production methods. mdpi.com However, optimizing these systems presents unique challenges because the molar ratio of the substrates directly defines the properties of the reaction medium, such as polarity and water activity, which in turn affects the enzyme's performance. mdpi.comresearchgate.net Therefore, the molar ratio and the biocatalyst loading are critical parameters that must be carefully optimized. mdpi.com In the solvent-free synthesis of flavor esters like methyl butyrate and octyl acetate, variables such as molarity of the alcohol, reaction time, temperature, and enzyme amount were precisely controlled to achieve high molar conversions of 70.42% and 92.35%, respectively. nih.gov

Utilization of Renewable Feedstocks and Biomass Derivatives for Precursors

A cornerstone of green chemistry is the use of renewable raw materials instead of finite petrochemicals. tudelft.nlgreenchemistry-toolkit.org For the synthesis of 1-undecanol, propionate, this involves sourcing both the alcohol (1-undecanol) and the carboxylic acid (propionic acid) from biomass.

Long-chain alcohols like 1-undecanol can be produced from the upgradation of natural oils and fats, which are abundant renewable resources. rsc.org These triglycerides can be converted into fatty acids and subsequently reduced to fatty alcohols. rsc.org Similarly, propionic acid is a platform chemical that can be derived from biomass. researchgate.net It is formed, for example, during the fast pyrolysis of biomass and can also be produced through the fermentation of biomass-derived sugars or other organic substrates. researchgate.netasm.org The ability to produce these precursor molecules from various waste streams and non-food biomass, such as lignocellulose, is a key area of research in developing sustainable biorefineries. greenchemistry-toolkit.orgkaust.edu.sa

Table 2: Potential Renewable Feedstocks for Precursors of 1-Undecanol, Propionate

| Precursor | Potential Renewable Source | Processing Pathway |

|---|---|---|

| 1-Undecanol | Vegetable Oils (e.g., Sunflower Oil), Animal Fats | Transesterification/Hydrolysis to fatty acids, followed by reduction. rsc.orgrug.nl |

| Lignocellulosic Biomass | Gasification to syngas followed by Fischer-Tropsch synthesis; or pyrolysis and hydrodeoxygenation. kaust.edu.sa | |

| Propionic Acid | Biomass (general) | Fast pyrolysis. researchgate.net |

Process Intensification through Reactive Separation Techniques (e.g., Reactive Distillation)

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. springerprofessional.de Reactive distillation (RD) is a prime example of PI, integrating chemical reaction and distillation into a single unit. researchgate.netmanchester.ac.uk This is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of one or more products (e.g., water) from the reaction zone shifts the chemical equilibrium, driving the reaction towards higher conversion rates. manchester.ac.ukntnu.no The benefits include reduced capital investment, significant energy savings, and improved product selectivity. manchester.ac.uktudelft.nl

While direct examples for 1-undecanol, propionate are specific, the synthesis of analogous esters like n-propyl propionate via RD has been studied, demonstrating the feasibility of this technology. ntnu.nokuleuven.be Further intensification of RD can be achieved by coupling it with other technologies, such as pervaporation membranes to enhance water removal (Membrane-Assisted Reactive Distillation) or by using alternative energy sources like microwaves or ultrasound to improve reaction and separation rates. manchester.ac.ukresearchgate.net For instance, ultrasound can enhance the miscibility of reactants and accelerate reaction rates through the energetic effects of acoustic cavitation. springerprofessional.de

Evaluation of Process Greenness (e.g., E-factor, atom economy, energy efficiency)

To quantify the environmental performance and sustainability of a chemical process, several green chemistry metrics have been developed. jetir.org These tools are essential for comparing different synthetic routes and identifying areas for improvement.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. tudelft.nlwikipedia.org It is a theoretical calculation based on the molecular weights of the reactants and the target product, assuming 100% yield. chembam.com A higher atom economy signifies less waste generated in the form of byproducts. wikipedia.org

Environmental Factor (E-factor) , introduced by Roger Sheldon, provides a more holistic view by quantifying the actual amount of waste produced per unit of product. tudelft.nlchembam.com The E-factor is calculated as the total mass of waste (including byproducts, solvent losses, and process aids) divided by the mass of the final product. greenchemistry-toolkit.org A lower E-factor indicates a greener process. For example, in an optimized enzymatic synthesis of cinnamyl butyrate, an E-factor of 4.76 was achieved, demonstrating the process's suitability under green chemistry principles. rsc.orgrsc.org

| Reaction Mass Efficiency (RME) | Mass of product / Σ Mass of reactants | 100% | Considers the yield and stoichiometry of the reaction, providing a more practical measure of efficiency than atom economy alone. jetir.org |

Emerging Synthetic Approaches

The synthesis of esters like 1-Undecanol, propionate is increasingly moving towards more sustainable and efficient methodologies. Emerging synthetic approaches prioritize green chemistry principles, such as the use of biocatalysts, to improve reaction yields, reduce waste, and operate under milder conditions compared to traditional chemical methods.

One of the most significant advancements in this area is the use of enzyme-catalyzed esterification. Lipases, in particular, have been identified as highly effective biocatalysts for the synthesis of various esters, including propionates. These enzymatic methods offer a sustainable alternative to chemical processes that often require harsh conditions and generate hazardous byproducts. nih.gov

Research into the enzymatic synthesis of propionate esters has explored various parameters to optimize the reaction. For instance, in the synthesis of geranyl propionate, a related flavor and fragrance ester, the use of Candida rugosa lipase (CRL) immobilized on multi-walled carbon nanotubes (MWCNTs) has shown significant improvements over the free enzyme. nih.gov The immobilization of the enzyme provides greater stability and reusability, key factors for industrial applications. Studies have systematically investigated the influence of reaction time, temperature, and substrate molar ratios to maximize product conversion. nih.gov

Another area of advanced synthesis involves chemoenzymatic methodologies. For example, in the synthesis of a series of acyloxyalkyl derivatives, a lipase-catalyzed step was employed for the transesterification reaction. conicet.gov.ar The study highlighted the efficiency of Candida antarctica lipase B (CALB) and investigated the impact of various reaction parameters, including the enzyme source, solvent, and temperature, on the reaction yield. conicet.gov.ar Although ethyl acetate was found to be a more efficient acylating agent in this specific study, the use of ethyl propionate successfully produced propionyl derivatives, demonstrating the viability of the enzymatic approach for creating propionate esters. conicet.gov.ar

The table below summarizes findings from research on the enzymatic synthesis of propionate esters, illustrating the conditions and outcomes of these emerging approaches.

| Enzyme | Substrates | Support/Solvent | Temperature (°C) | Reaction Time (h) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Candida rugosa Lipase (CRL) | Geraniol, Propionic acid | Immobilized on MWCNTs / Heptane | 55 | 6 | Achieved a 2-fold improvement in conversion percentage compared to free CRL. | nih.gov |

| Candida antarctica Lipase B (CALB) | Pyridinyloxyalkanol, Ethyl propionate | Not specified | 30 | Not specified | Successfully synthesized a propionyl derivative, though with lower yield (60%) compared to the acetyl derivative. | conicet.gov.ar |

Furthermore, innovative strategies such as fluorous mixture synthesis have been applied to produce complex ester libraries. This technique was used for the total synthesis of all 16 stereoisomers of the pine sawfly sex pheromone, which is a propanoate ester of 3,7,11-trimethylundecanol. pnas.org This approach involves tagging substrates with fluorous groups, allowing them to be mixed and reacted together. The tagged products are then separated before the tags are removed, streamlining the synthesis of multiple related compounds. pnas.org While applied to a more complex alcohol, this methodology represents an advanced strategy for efficiently creating libraries of ester compounds.

These emerging synthetic routes, particularly those employing biocatalysis, represent the forefront of ester production, offering greener, more efficient, and highly selective methods for synthesizing compounds like 1-Undecanol, propionate.

Elucidation of Esterification Reaction Mechanisms

CH₃CH₂COOH (Propionic Acid) + CH₃(CH₂)₁₀OH (1-Undecanol) ⇌ CH₃CH₂COO(CH₂)₁₀CH₃ (1-Undecanol, propionate) + H₂O (Water)

The synthesis of 1-undecanol, propionate proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlscollege.ac.in This multi-step pathway, often catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), involves the addition of a nucleophile (1-undecanol) to the carbonyl carbon of the acyl group (propionic acid), followed by the elimination of a leaving group (water). libretexts.orgmasterorganicchemistry.com

The detailed steps under acidic conditions are:

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of propionic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. lscollege.ac.inmasterorganicchemistry.com

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of 1-undecanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon of the protonated propionic acid. lscollege.ac.in This leads to the formation of a new carbon-oxygen bond.

Formation of the Tetrahedral Intermediate : This attack results in a tetrahedral intermediate, where the former carbonyl carbon is now bonded to three oxygen atoms. masterorganicchemistry.comlscollege.ac.in

Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Deprotonation : The resulting protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final product, 1-undecanol, propionate, and regenerate the acid catalyst. lscollege.ac.in

The central and most critical reaction intermediate in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . masterorganicchemistry.com

Structure : In the synthesis of 1-undecanol, propionate, this intermediate has a central carbon atom bonded to the ethyl group of the original propionic acid, a hydroxyl group, another hydroxyl group that will ultimately be eliminated as water, and the undecyloxy group (-O-(CH₂)₁₀CH₃) from 1-undecanol.

Role : The formation of this intermediate is the key addition step of the mechanism. lscollege.ac.in Its subsequent collapse and elimination of the leaving group is what defines the reaction as a substitution rather than a simple addition. The stability and fate of this intermediate dictate the reaction's progression. Under basic conditions, a tetrahedral alkoxide intermediate is formed, which then expels the leaving group. lscollege.ac.in In the acid-catalyzed Fischer esterification, the intermediate is neutral but poised for proton transfer and elimination.

Catalysts are essential for achieving a reasonable reaction rate in the esterification of 1-undecanol with propionic acid. The most common are strong Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., tin(II) compounds). chemguide.co.ukreaxis.com

Acid Catalysis Mechanism : As detailed in section 3.1.1, the acid catalyst's primary role is to activate the carboxylic acid. lscollege.ac.in By protonating the carbonyl oxygen, it makes the carbonyl carbon significantly more electrophilic, thereby lowering the activation energy for the nucleophilic attack by the weakly nucleophilic 1-undecanol. masterorganicchemistry.comyoutube.com The catalyst is regenerated at the end of the reaction cycle, allowing a small amount to facilitate the conversion of a large quantity of reactants. lscollege.ac.in

Lewis Acid Catalysis : A Lewis acid catalyst, such as a stannous oxide (SnO), functions by coordinating to the carbonyl oxygen of the carboxylic acid. reaxis.com This coordination polarizes the C=O bond, imparting a positive charge on the carbonyl carbon and activating it for nucleophilic attack by the alcohol. The reaction proceeds through a metal-complexed tetrahedral intermediate before liberating water and the final ester, freeing the catalyst to begin a new cycle. reaxis.com

Selectivity : In the context of this specific reaction, selectivity refers to favoring the formation of the desired ester over potential side reactions. Given the reactants 1-undecanol and propionic acid, the primary potential side reaction is the etherification of 1-undecanol, especially at high temperatures with an acid catalyst. However, esterification is generally kinetically and thermodynamically favored under typical conditions. The choice of catalyst and reaction conditions (e.g., temperature) is crucial to maximize the selectivity towards 1-undecanol, propionate.

Kinetic Modeling and Parameter Determination

Kinetic studies are vital for understanding reaction rates and optimizing reactor design. While specific kinetic data for 1-undecanol, propionate is not extensively published, the behavior can be accurately inferred from studies on similar systems, such as the esterification of propionic acid with other alcohols like n-butanol. sci-hub.st

The kinetics of liquid-phase esterification can be described by several models, depending on the catalytic system.

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model : This model is more appropriate for heterogeneous catalysis, where the reaction occurs on the surface of a solid catalyst (e.g., an ion-exchange resin). etasr.comresearchgate.net The LHHW mechanism assumes that one or more reactants adsorb onto the catalyst's active sites, a surface reaction occurs, and the products then desorb from the surface. bham.ac.uk In some esterification systems, the reaction follows an Eley-Rideal mechanism (a subset of LHHW), where one reactant (e.g., propionic acid) adsorbs onto the catalyst surface and then reacts with the other reactant (e.g., 1-undecanol) from the bulk liquid phase. sci-hub.st The rate-determining step could be the surface reaction or the adsorption of a reactant. sci-hub.st Fitting experimental data to various LHHW-derived rate equations allows for the determination of the most likely mechanism and the associated kinetic and adsorption constants. conicet.gov.ar

The rate of formation of 1-undecanol, propionate is significantly affected by key operational parameters.

Influence of Stoichiometry : Esterification is an equilibrium-limited reaction. chemguide.co.uk According to Le Châtelier's principle, using an excess of one of the reactants can shift the equilibrium to favor product formation. In practice, the alcohol (1-undecanol) is often used in excess to maximize the conversion of the more valuable propionic acid. reaxis.com Studies on similar systems show that increasing the molar ratio of alcohol to acid enhances the conversion rate. jchr.org

Influence of Temperature : Increasing the reaction temperature generally increases the reaction rate. libretexts.org This is because a higher temperature provides more kinetic energy to the reactant molecules, increasing collision frequency and the proportion of collisions that have sufficient energy to overcome the activation energy barrier. libretexts.orgrdd.edu.iq However, since esterification is typically an exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium position, potentially lowering the maximum achievable conversion. rdd.edu.iq Therefore, an optimal temperature exists that balances fast kinetics with favorable equilibrium.

Influence of Catalyst Concentration : The reaction rate is highly dependent on the catalyst concentration. scirp.org An increase in catalyst concentration generally leads to a higher conversion in a shorter time because more active sites are available to facilitate the reaction. jchr.orgresearchgate.net However, there is a point of diminishing returns. Beyond an optimal concentration, the rate may not increase significantly due to mass transfer limitations becoming the rate-controlling step.

The table below, based on findings from analogous esterification reactions, illustrates the typical effects of these parameters.

Table 1: Influence of Reaction Parameters on Esterification Rate and Conversion

| Parameter | Effect on Reaction Rate | Effect on Conversion | Typical Findings from Analogous Systems |

|---|---|---|---|

| Temperature | Increases rate due to higher kinetic energy. | Increases initially, but can decrease at very high temperatures due to unfavorable equilibrium for exothermic reactions. | In the esterification of propionic acid with various alcohols, increasing temperature from 50°C to 70°C significantly increased the rate constant. jchr.org |

| Stoichiometry (Molar Ratio) | Increasing the alcohol-to-acid ratio increases the forward reaction rate. | Increases conversion by shifting equilibrium towards products. | For the esterification of acetic acid, increasing the ethanol-to-acid molar ratio from 10:1 to 30:1 decreased the apparent rate constant but allowed for optimization. rdd.edu.iq |

| Catalyst Concentration | Increases rate by providing more active sites. | Increases conversion up to an optimal point; may be limited by mass transfer at high concentrations. | In a study of propionic acid esterification, increasing catalyst concentration from 1 wt% to 3 wt% increased the reaction rate constant. jchr.org |

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Ea) and the pre-exponential factor (A) are crucial parameters in the Arrhenius equation, which describes the temperature dependence of a reaction rate constant (k): k = Ae-Ea/RT. The pre-exponential factor represents the frequency of correctly oriented collisions between reactant molecules, while the activation energy is the minimum energy required for a reaction to occur. scirp.orgfiveable.me

No specific experimental data for the activation energy or pre-exponential factor for the degradation reactions of 1-undecanol, propionate were found in the reviewed literature. However, the values can be estimated by analogy with similar compounds and reaction types. For hydrolysis reactions of various drug-like molecules in solution, a mean activation energy of 98.6 kJ/mol (23.6 kcal/mol) has been reported, with a range typically between 50 and 100 kJ/mol. rsc.orgresearchgate.net For the esterification of various acids, which is the reverse of hydrolysis, activation energies have been reported in the range of 30-82 kJ/mol. researchgate.net These values provide a reasonable estimate for the expected activation energy for the hydrolysis of 1-undecanol, propionate.

The pre-exponential factor is more difficult to estimate without experimental data, as it is highly dependent on the specific reaction mechanism and molecular structure. scirp.orgscielo.org.co

Table 1: Activation Energies for Hydrolysis and Esterification of Related Compounds

| Reaction | Compound/Reactants | Catalyst/Conditions | Activation Energy (Ea) [kJ/mol] | Source(s) |

|---|---|---|---|---|

| Hydrolysis | Various Drug-like Molecules | Solution | 98.6 (mean) | rsc.orgresearchgate.net |

| Esterification | Acetic Acid + Ethanol | Heteropoly Acid | 30.4 | researchgate.net |

| Esterification | Oleic Acid + Ethanol | Pseudo-homogeneous | 31.5 | researchgate.net |

| Esterification | Acetic Acid + Isobutanol | Amberlyst-15 | 81.77 | researchgate.net |

| Photodegradation | Fluorescent Whitening Agent | Sunlight in Water | 20-26 | europa.eu |

This table is provided for illustrative purposes to indicate typical activation energy ranges for similar reactions.

Degradation Reaction Mechanisms of 1-Undecanol, Propionate

The degradation of 1-undecanol, propionate can be expected to proceed through several pathways common to long-chain esters, including hydrolysis, oxidation, and photodegradation.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. chemrxiv.org For 1-undecanol, propionate, this would yield propionic acid and 1-undecanol. The reaction can be catalyzed by acid or base.

Mechanism: The generally accepted mechanism for both acid and base-catalyzed ester hydrolysis involves the nucleophilic attack of the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. ias.ac.in

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbon, forming a tetrahedral intermediate. After proton transfer, the alcohol (1-undecanol) is eliminated, and deprotonation of the resulting protonated carboxylic acid yields propionic acid and regenerates the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (undecoxide), which subsequently deprotonates the newly formed propionic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.

Table 2: Alkaline Hydrolysis Rate Constants for Various Synthetic Esters

| Compound | Abbreviation | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Source(s) |

|---|---|---|---|---|

| Butylparaben | BP | 25 | (1.11 ± 0.05) x 10⁻¹ | chemrxiv.org |

| Butyl Benzyl Phthalate | BBzP | 25 | (1.00 ± 0.02) x 10⁻¹ | chemrxiv.org |

| Bis(2-ethylhexyl) Adipate | DEHA | 25 | (2.20 ± 0.17) x 10⁻³ | chemrxiv.org |

This table presents kinetic data for other esters to provide context for the potential hydrolysis rate of 1-undecanol, propionate.

Oxidative Degradation Pathways (e.g., radical-initiated oxidation)

The oxidative degradation of esters like 1-undecanol, propionate typically proceeds via a free-radical chain mechanism, especially in the presence of initiators like heat, light, or metal ions. nih.gov This process involves initiation, propagation, and termination steps.

Plausible Mechanism:

Initiation: A radical initiator abstracts a hydrogen atom from the undecyl propionate molecule. The most likely sites for abstraction are the C-H bonds on the undecyl chain, particularly the methylene (B1212753) group adjacent to the ester oxygen (α-position), or the methylene group on the propionyl moiety, as these positions are activated. This forms a carbon-centered alkyl radical (R•).

R-H + Initiator → R• + Initiator-H

Propagation:

The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

R• + O₂ → ROO•

The peroxyl radical can then abstract a hydrogen atom from another undecyl propionate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a chain reaction.

ROO• + R-H → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

R• + R• → R-R

ROO• + R• → ROOR

ROO• + ROO• → ROOR + O₂

The resulting hydroperoxides (ROOH) are relatively unstable and can decompose, especially in the presence of heat or metal ions, to form highly reactive alkoxyl (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains, leading to a complex mixture of degradation products including aldehydes, ketones, and smaller carboxylic acids.

Photochemical Degradation Studies

No specific studies on the photochemical degradation of 1-undecanol, propionate were identified. However, the general principles of photodegradation of organic compounds in the environment can be applied. Photodegradation can occur through two main pathways:

Direct Photolysis: The molecule itself absorbs light energy (photons), typically in the UV range, which elevates it to an excited state. If the energy is sufficient, this can lead to the cleavage of chemical bonds. For an ester like undecyl propionate, the C-O or C-C bonds could be susceptible to cleavage, potentially forming undecyl radicals, propionyl radicals, or other fragments. preprints.orgresearchgate.net

Indirect Photolysis: The degradation is initiated by reactive species that are themselves generated photochemically in the environment. ecetoc.org These species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydroperoxyl radicals (HOO•). The hydroxyl radical, in particular, is a powerful, non-selective oxidant that can initiate the oxidative degradation pathway described in section 3.3.2 by abstracting a hydrogen atom from the ester.

The relative importance of these pathways depends on the UV absorption spectrum of 1-undecanol, propionate and the environmental conditions (e.g., presence of photosensitizers like dissolved organic matter in water). researchgate.net Studies on related compounds have shown that photocatalysis can lead to the formation of undecyl radicals, which then undergo further reactions. preprints.org

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental for the elucidation of the molecular structure of 1-Undecanol, propionate. High-resolution techniques provide unambiguous identification and can be adapted for quantitative measurements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, quantitative NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-Undecanol, propionate. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.

Research Findings: The ¹H NMR spectrum of 1-Undecanol, propionate is characterized by specific signals corresponding to the undecyl and propionate moieties. The methylene protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet at approximately 4.05 ppm. The quartet corresponding to the methylene protons of the propionate group (-CO-CH₂ -CH₃) typically resonates around 2.3 ppm, while the associated methyl triplet appears at about 1.1 ppm. The long alkyl chain of the undecanol portion produces a series of overlapping multiplets in the 1.2-1.6 ppm range and a terminal methyl triplet near 0.88 ppm.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm assignments. COSY reveals proton-proton coupling networks, for instance, connecting the signals of the propionate group, while HSQC correlates each proton to its directly attached carbon atom, providing definitive structural evidence. hmdb.canih.gov

Quantitative NMR (qNMR) offers a precise method for determining the concentration or purity of 1-Undecanol, propionate without the need for an identical reference standard of the analyte. emerypharma.com The method relies on comparing the integral of a specific analyte signal with the integral of a known amount of an internal standard. emerypharma.com For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure full signal relaxation for both the analyte and the standard. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Undecanol, Propionate

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃-CH₂-COO- | ~1.1 (triplet) | ~9.2 |

| CH₃-CH₂ -COO- | ~2.3 (quartet) | ~27.8 |

| -C OO- | - | ~174.6 |

| -O-CH₂- | ~4.05 (triplet) | ~64.5 |

| -O-CH₂-CH₂ - | ~1.6 (multiplet) | ~28.7 |

| -(CH₂)₈- | ~1.2-1.4 (multiplet) | ~22.7, 25.9, 29.3, 29.4, 29.6, 31.9 |

| -CH₂ -CH₃ (undecyl) | ~1.2-1.4 (multiplet) | ~22.7 |

| -CH₃ (undecyl) | ~0.88 (triplet) | ~14.1 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 1-Undecanol, propionate. mdpi.com These techniques are complementary and are used to confirm the molecular identity.

Research Findings: FTIR spectroscopy is particularly sensitive to polar functional groups. The most diagnostic absorption band for 1-Undecanol, propionate is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. nih.gov Other key bands include the C-O stretching vibrations of the ester linkage, found in the 1100-1300 cm⁻¹ range, and the characteristic C-H stretching vibrations of the long alkyl chain between 2850 and 3000 cm⁻¹. smolecule.commaterials.co.uk

Raman spectroscopy is highly effective for observing non-polar bonds. avantesusa.com In the Raman spectrum of 1-Undecanol, propionate, the symmetric C-H stretching and C-C skeletal vibrations of the undecyl chain are prominent. squarespace.com While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FTIR spectrum. aps.org The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 2: Key Vibrational Frequencies for 1-Undecanol, Propionate

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | FTIR / Raman | 2850 - 3000 | Strong |

| C=O Stretch (Ester) | FTIR | 1735 - 1750 | Strong |

| C=O Stretch (Ester) | Raman | 1735 - 1750 | Medium |

| C-H Bend (Alkyl) | FTIR / Raman | 1375 - 1470 | Medium |

| C-O Stretch (Ester) | FTIR | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of 1-Undecanol, propionate. It also reveals characteristic fragmentation patterns that aid in structural elucidation.

Research Findings: HRMS can measure the mass of the molecular ion (M⁺) with high accuracy, allowing for the unambiguous determination of the molecular formula, C₁₄H₂₈O₂. The fragmentation of 1-Undecanol, propionate under electron ionization (EI) follows predictable pathways for long-chain esters. libretexts.org

The molecular ion peak at a mass-to-charge ratio (m/z) of 228 may be observed, though it can be weak in intensity. Key fragmentation includes the cleavage of bonds alpha to the carbonyl group. This leads to the formation of a stable acylium ion, [CH₃CH₂CO]⁺, at m/z 57, which is often a prominent peak. libretexts.org Another significant fragmentation pathway involves the loss of the propionate group or cleavage along the undecyl chain, resulting in a series of hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups). whitman.edu The fragmentation pattern of the parent alcohol, 1-undecanol, often shows characteristic losses of water and alkene fragments from the alkyl chain, which can also influence the spectrum of the ester. massbank.jpresearchgate.net

Table 3: Expected Mass Fragments of 1-Undecanol, Propionate in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 228 | [C₁₄H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₁H₂₃O]⁺ | Loss of propionyl radical (•COC₂H₅) |

| 155 | [C₁₁H₂₃]⁺ | Loss of propionic acid (C₂H₅COOH) via rearrangement |

| 57 | [C₂H₅CO]⁺ | Acylium ion, cleavage at ester bond |

| 29 | [C₂H₅]⁺ | Ethyl cation from propionate group |

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for isolating 1-Undecanol, propionate from complex samples, such as flavor compositions or biological extracts, prior to its detection and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional one-dimensional GC, making it ideal for analyzing trace amounts of 1-Undecanol, propionate in complex volatile mixtures. nih.govresearchgate.net

Research Findings: In a typical GC×GC setup, a non-polar column is used in the first dimension (¹D) for separation based primarily on boiling point, while a shorter, polar column is used in the second dimension (²D) for separation based on polarity. concawe.euchromatographyonline.com This orthogonal separation mechanism distributes compounds across a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in a single-column separation. nih.gov 1-Undecanol, propionate, as a moderately polar ester, would be well-separated from both non-polar hydrocarbons and more polar alcohols.

Fast-acquisition detectors, such as Time-of-Flight Mass Spectrometers (TOF-MS), are often paired with GC×GC because they can acquire the full mass spectra needed to identify the very narrow peaks (100-200 ms) produced in the second dimension. tudublin.ie This combination provides a powerful tool for the untargeted screening and identification of volatile compounds in complex samples. nih.gov

Table 4: Example GC×GC-TOF-MS Configuration for Analysis

| Parameter | Setting |

| First Dimension (¹D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Second Dimension (²D) Column | 1-2 m x 0.1-0.25 mm ID, 0.1-0.25 µm film (e.g., BPX50, Wax) |

| Carrier Gas | Helium, constant flow (~1.0 mL/min) |

| Modulation | Thermal or Flow Modulator |

| Modulation Period | 4 - 8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Acquisition Rate | ≥100 spectra/second |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a valuable alternative for the analysis of 1-Undecanol, propionate, especially for samples that are not suitable for GC due to low volatility or thermal instability.

Research Findings: Given its long alkyl chain, 1-Undecanol, propionate is a relatively non-polar molecule and is well-suited for separation using reverse-phase HPLC (RP-HPLC) with a C18 or C8 stationary phase. sci-hub.se A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. theijes.com

A significant challenge for analyzing 1-Undecanol, propionate with HPLC is detection, as the molecule lacks a strong chromophore for UV-Vis detection. Therefore, specialized detectors are required. researchgate.net

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It has been successfully used for the analysis of fatty alcohols. sci-hub.se

Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are near-universal detectors that work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles (ELSD) or the charge carried by them (CAD). They are more sensitive than RI detectors and are compatible with gradient elution.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest sensitivity and specificity, allowing for both quantification and structural confirmation. aip.org Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for this type of moderately polar analyte.

Table 5: Potential RP-HPLC Method for 1-Undecanol, Propionate

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector Options | Refractive Index (RI), ELSD, CAD, Mass Spectrometry (MS) |

Sample Preparation and Enrichment Techniques for Trace Analysis (e.g., microextraction)

Trace analysis of volatile compounds like 1-undecanol, propionate from complex matrices such as environmental or biological samples requires meticulous sample preparation to isolate and concentrate the analyte. sci-hub.se The inherent volatility of this ester, characterized by its low boiling point and high vapor pressure, makes techniques that minimize analyte loss paramount. sci-hub.se

Microextraction techniques have emerged as powerful tools for this purpose, offering high enrichment factors and compatibility with various analytical instruments. These methods are broadly categorized into solid-phase and liquid-phase microextraction.

Solid-Phase Microextraction (SPME): SPME is a solvent-free method that utilizes a coated fiber to extract analytes from a sample. acs.orgnih.gov The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For a moderately polar ester like 1-undecanol, propionate, a polyacrylate fiber could be a suitable option. acs.org Headspace SPME is particularly advantageous for volatile compounds as it involves the extraction from the vapor phase above the sample, minimizing matrix effects. acs.org The efficiency of SPME can be enhanced by optimizing parameters such as extraction time, temperature, and the addition of salt to the sample matrix. acs.org

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com In SDME, a micro-droplet of a suitable organic solvent is suspended in the sample or its headspace to extract the analyte. rsc.org For 1-undecanol, propionate, a non-polar or slightly polar solvent with a high boiling point, such as 1-dodecanol, would be appropriate to prevent evaporation during extraction. epa.govresearchgate.net DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid mass transfer of the analyte into the extraction solvent. mdpi.comnih.gov A newer iteration, air-assisted liquid-liquid microextraction (AALLME), eliminates the need for a disperser solvent by using a syringe to repeatedly aspirate and inject the sample and extraction solvent mixture, forming a fine emulsion. nih.gov

Other enrichment techniques applicable to volatile organic compounds include:

Purge-and-Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent material. researchgate.net The trapped compounds are subsequently thermally desorbed into a gas chromatograph for analysis. researchgate.net

In-Tube Extraction-Dynamic Headspace (ITEX-DHS): This method offers a high level of enrichment for volatile compounds by using a gas-tight syringe to repeatedly draw the headspace over a sorbent-packed needle. thermofisher.com

The selection of a specific sample preparation method depends on factors such as the sample matrix, the concentration of 1-undecanol, propionate, and the subsequent analytical technique. inorganicventures.com

Table 1: Comparison of Microextraction Techniques for Volatile Organic Compounds

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. acs.orgnih.gov | Solvent-free, simple, and can be automated. acs.org | Fiber fragility and limited lifetime. nih.gov |

| Single-Drop Microextraction (SDME) | Partitioning of analytes into a micro-droplet of solvent. rsc.org | Low solvent consumption, inexpensive. researchgate.net | Drop instability, requires careful handling. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes into a fine emulsion of extraction solvent. mdpi.comnih.gov | Fast, high enrichment factor. nih.gov | Often uses toxic disperser solvents. mdpi.com |

| Air-Assisted Liquid-Liquid Microextraction (AALLME) | Formation of an emulsion by repeated aspiration and injection without a disperser solvent. nih.gov | Reduced use of toxic solvents, high recovery. nih.gov | Can be more labor-intensive than DLLME. |

Hyphenated Analytical Techniques for Integrated Data Acquisition

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing compounds like 1-undecanol, propionate. nih.govchemijournal.comsaspublishers.com These integrated systems provide both qualitative and quantitative information in a single analytical run. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.govacs.org Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. sci-hub.se As 1-undecanol, propionate is a volatile ester, GC is the ideal separation technique. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govacs.org High-temperature GC/MS methods can be employed for the direct analysis of esters. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for volatile compounds, LC-MS can also be utilized, particularly for less volatile esters or when derivatization is employed. nih.govrestek.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. saspublishers.com The coupling of LC with MS allows for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govsaspublishers.com

Tandem Mass Spectrometry (MS/MS): To enhance selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be coupled with either GC or LC. nih.gov In MS/MS, a specific ion from the first mass spectrometer is selected and then fragmented, with the resulting fragment ions being analyzed in a second mass spectrometer. nih.gov This technique is particularly useful for distinguishing between isomers and for quantifying trace amounts of analytes in complex matrices. restek.com

Table 2: Hyphenated Techniques for Ester Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for 1-Undecanol, Propionate |

| GC-MS | Volatility and column interaction. sci-hub.se | Mass-to-charge ratio of ionized molecules. acs.org | Excellent for volatile esters, provides structural information. acs.orgresearchgate.net |

| LC-MS | Partitioning between mobile and stationary phases. saspublishers.com | Mass-to-charge ratio of ionized molecules. saspublishers.com | Suitable for less volatile esters or derivatized compounds. nih.govrestek.com |

| GC-MS/MS | Volatility and column interaction. sci-hub.se | Fragmentation of selected ions for specific detection. nih.gov | High selectivity and sensitivity, reduces matrix interference. restek.com |

| LC-MS/MS | Partitioning between mobile and stationary phases. saspublishers.com | Fragmentation of selected ions for specific detection. nih.gov | High selectivity for complex matrices, suitable for a wide range of polarities. nih.gov |

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the kinetics and mechanism of the formation of 1-undecanol, propionate, typically through an esterification reaction, requires real-time monitoring of the reaction progress. In-situ and operando spectroscopic techniques are powerful tools for achieving this by analyzing the reaction mixture as it happens, without the need for sampling. wikipedia.org

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for monitoring the progress of esterification reactions. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibrations of the carboxylic acid reactant and the ester product appear at different frequencies in the infrared spectrum. researchgate.net By monitoring the decrease in the intensity of the carboxylic acid's carbonyl peak and the simultaneous increase in the intensity of the ester's carbonyl peak, the reaction kinetics can be determined in real-time. researchgate.netresearchgate.net Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition even at elevated temperatures. nih.gov

In-Situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor esterification reactions. rsc.org It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Similar to FTIR, changes in the vibrational bands corresponding to the reactants and products can be tracked over time to follow the reaction progress. acs.org In-situ Raman has been successfully used to monitor and optimize microwave-promoted esterification reactions. rsc.org

Table 3: In-Situ and Operando Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Application to 1-Undecanol, Propionate Synthesis |

| In-Situ FTIR | Measures the absorption of infrared radiation by molecular vibrations. researchgate.net | Real-time concentration changes of reactants and products. researchgate.netresearchgate.net | Monitoring the disappearance of propanoic acid and the formation of 1-undecanol, propionate. |

| In-Situ Raman | Measures the inelastic scattering of monochromatic light. rsc.org | Real-time changes in molecular vibrations, suitable for aqueous systems. rsc.orgacs.org | Tracking the conversion of reactants to the ester product, especially in solvent systems where water is present. |

| Operando Spectroscopy | Combines in-situ spectroscopy with simultaneous measurement of catalytic activity. wikipedia.orgrsc.org | Structure-activity relationships, mechanistic insights. wikipedia.org | Correlating spectroscopic changes with reaction rate and selectivity to optimize catalyst and reaction conditions. |

Lack of Specific Research Data Precludes a Detailed Environmental Fate Analysis of 1-Undecanol, Propionate

A comprehensive review of available scientific literature reveals a significant gap in research pertaining to the environmental fate and biodegradation of the chemical compound 1-Undecanol, propionate. Despite targeted searches for data on its environmental partitioning, distribution, and biodegradation pathways, no specific studies detailing the behavior of this particular ester were identified.

While general principles of environmental chemistry suggest that as an ester, 1-Undecanol, propionate would likely undergo hydrolysis as an initial degradation step to form 1-undecanol and propionic acid, the rate and extent of this and other environmental processes remain unquantified. Information exists for the individual components; for instance, studies on the anaerobic degradation of propionate are available, and the environmental behavior of long-chain alcohols like 1-undecanol has been characterized to some extent. However, this information cannot be directly extrapolated to predict the specific environmental dynamics of the parent ester, 1-Undecanol, propionate.

Similarly, research into the aerobic and anaerobic biodegradation of 1-Undecanol, propionate is absent from the public record. There are no studies identifying the specific microbial communities or enzymatic pathways responsible for its breakdown, nor are there data on the rates of these potential biodegradation processes.

For example, a study on a different ester, phenethyl propionate (PEP), investigated its dissipation in water and soil, finding half-lives of 16 and 4 days, respectively. The study also noted that volatilization was not a significant loss pathway for PEP under the experimental conditions. While this provides a potential analogue, the structural and property differences between phenethyl propionate and 1-undecanol, propionate mean that these findings cannot be assumed to be directly applicable.

Due to the lack of specific scientific investigation into 1-Undecanol, propionate, a thorough and scientifically accurate article detailing its environmental fate and biodegradation according to the specified research areas cannot be generated at this time. The creation of such a report would necessitate dedicated laboratory and field studies to determine the requisite environmental parameters.

Environmental Fate and Biodegradation Research of 1 Undecanol, Propionate

Biodegradation Pathways and Microbial Ecology

Identification of Microbial Communities Involved in Ester Degradation

The primary mechanism for the biological breakdown of 1-Undecanol (B7770649), propionate (B1217596) is initiated by microbial enzymatic activity. A wide variety of microorganisms across different environments possess the necessary enzymes, known as carboxyl esterases or lipases, to hydrolyze the ester bond. oup.comijcmas.com These enzymes are not highly specific and can act on a range of ester compounds. oup.commdpi.com

The initial step in degradation is the cleavage of the ester linkage, a reaction catalyzed by these microbial hydrolases. ijcmas.comnih.gov This process does not typically require specialized microbial communities; rather, it is a capability found in many common bacteria and fungi. Research has identified several bacterial genera as major sources of these effective ester-hydrolyzing enzymes. nih.gov While specific studies on 1-Undecanol, propionate are limited, the broad substrate tolerance of these enzymes means that microbial communities already present in soil and water are likely capable of initiating its degradation. oup.com

Table 1: Prominent Microbial Genera Known for Producing Ester-Degrading Enzymes

| Microbial Genus | Environment | Enzyme Class | Reference |

|---|---|---|---|

| Pseudomonas | Soil, Water | Esterase, Lipase (B570770) | nih.gov |

| Bacillus | Soil, Water | Esterase, Lipase | nih.gov |

| Yarrowia | Lipid-rich environments | Lipase | nih.gov |

| Syntrophomonas | Anaerobic sediments | Involved in fatty acid oxidation | nih.govresearchgate.net |

| Microbacterium | Various | Esterase | nih.gov |

Anaerobic degradation is also a significant pathway, particularly in environments like sediment. researchgate.netnih.gov In these oxygen-depleted conditions, consortia of bacteria work together. The initial hydrolysis is followed by the breakdown of the resulting long-chain fatty acid and alcohol by syntrophic bacteria, which live in symbiosis with methanogenic archaea. nih.govresearchgate.net

Characterization of Biodegradation Metabolites and Pathways

The biodegradation of 1-Undecanol, propionate is predicted to occur in a stepwise manner, beginning with the hydrolysis of the ester bond. This initial cleavage yields two primary metabolites: 1-Undecanol and propionic acid.

Metabolic Pathway of 1-Undecanol, Propionate:

Ester Hydrolysis: Microbial esterases catalyze the addition of water across the ester bond.

1-Undecanol, propionate + H₂O → 1-Undecanol + Propionic Acid

Degradation of 1-Undecanol: The resulting 1-undecanol, a long-chain primary alcohol, is then oxidized. This typically involves alcohol dehydrogenase and aldehyde dehydrogenase enzymes, converting it first to undecanal (B90771) and then to undecanoic acid, a C11 fatty acid. This fatty acid subsequently enters the β-oxidation pathway. wikipedia.orglibretexts.orgmicrobenotes.com In the β-oxidation cycle, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgresearchgate.net

Degradation of Propionic Acid: Propionic acid (propionate) is a common metabolic intermediate. nih.gov Bacteria can metabolize it through several routes, with the succinate (B1194679) pathway being a dominant one in many environments. nih.govresearchgate.net In this pathway, propionate is converted through a series of reactions into succinyl-CoA, an intermediate of the citric acid cycle. mdpi.com Other pathways, such as the acrylate (B77674) and 1,2-propanediol pathways, also contribute to propionate metabolism in various microorganisms. nih.govmdpi.com

Under anaerobic conditions, the long-chain fatty acid (undecanoic acid) is broken down via β-oxidation by proton-reducing acetogenic bacteria. nih.govoup.com The resulting acetate (B1210297), hydrogen, and propionate are then utilized by other members of the microbial community, such as methanogens, to produce methane (B114726) and carbon dioxide. nih.govoup.com

Abiotic Degradation Processes in the Environment

In addition to biological breakdown, 1-Undecanol, propionate is subject to non-biological, or abiotic, degradation processes that contribute to its transformation in the environment.

For the fraction of 1-Undecanol, propionate that may volatilize and enter the atmosphere, the most significant abiotic degradation process is oxidation by photochemically produced reactive species. harvard.edu The hydroxyl radical (•OH) is the most important oxidant in the troposphere, often referred to as the "detergent of the atmosphere". harvard.eduwikipedia.org

The reaction between •OH and an ester like 1-Undecanol, propionate proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl chains. wikipedia.orgrsc.org While specific kinetic data for 1-Undecanol, propionate is not available, estimations can be made based on its components. The atmospheric lifetime of a volatile organic compound is inversely proportional to its reaction rate constant with •OH. researchgate.netacs.org Given the long alkyl chain of the undecanol (B1663989) portion, there are many sites available for •OH attack, suggesting that this reaction would be a significant atmospheric sink. rsc.org The atmospheric lifetime of amyl acetate, another ester, with OH radicals is estimated to be 22 hours. rsc.org

Chlorine atoms (Cl•) can also contribute to the atmospheric oxidation of organic compounds, particularly in marine or coastal areas. rsc.org The reaction rates with Cl atoms are often faster than with •OH radicals, though the atmospheric concentration of Cl• is generally much lower. researchgate.net

Table 2: Summary of Key Abiotic Degradation Processes

| Process | Environmental Compartment | Key Reactant | Significance for 1-Undecanol, Propionate |

|---|---|---|---|

| Hydrolysis | Water, Soil | Water (H₂O) | Slow at neutral pH; not a major degradation pathway. chemguide.co.uklibretexts.org |

| Atmospheric Oxidation | Atmosphere | Hydroxyl Radical (•OH) | Likely the most important atmospheric removal process. harvard.edu |

| Atmospheric Oxidation | Atmosphere (Coastal/Marine) | Chlorine Atom (Cl•) | Potentially significant, but geographically limited. rsc.org |

Modeling Environmental Persistence and Transport

To predict the ultimate fate, distribution, and persistence of 1-Undecanol, propionate in the environment, scientists use multimedia environmental fate models. researchgate.net These models, such as the Quantitative Water Air Sediment Interaction (QWASI) model or those based on fugacity principles, divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota). doi.orgacs.org

The model uses the physicochemical properties of the chemical, along with environmental parameters, to simulate its movement and degradation. researchgate.net Key input parameters for modeling 1-Undecanol, propionate would include:

Vapor Pressure: Influences the tendency to partition from soil/water into the air.

Water Solubility: Affects its concentration and transport in aquatic systems.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency to sorb to organic matter in soil and sediment and to bioaccumulate.

Degradation Half-lives: Rates of biodegradation, hydrolysis, and atmospheric oxidation in each compartment.

Computational and Theoretical Chemistry Studies on 1 Undecanol, Propionate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. For 1-Undecanol (B7770649), propionate (B1217596), these calculations can elucidate its reactivity and conformational landscape.

The electronic structure of a molecule dictates its chemical behavior. Through quantum chemical methods, various aspects of the electronic distribution in 1-Undecanol, propionate can be analyzed to predict its reactivity.